molecular formula C14H18N2O2S2 B3175357 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine CAS No. 956576-78-6

2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine

Cat. No.: B3175357
CAS No.: 956576-78-6
M. Wt: 310.4 g/mol
InChI Key: BBEKMHRPEGEBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is a chemical compound with the molecular formula C14H18N2O2S2 and a molecular weight of 310.43 g/mol. This compound is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine typically involves the reaction of 2-ethylpiperidine with 4-isothiocyanatobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase efficiency and yield. The process involves the use of specialized equipment and techniques to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in proteomics research to study protein interactions and functions.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine

  • 2-methyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine

  • 3-ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

2-ethyl-1-(4-isothiocyanatophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-2-13-5-3-4-10-16(13)20(17,18)14-8-6-12(7-9-14)15-11-19/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEKMHRPEGEBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207930
Record name 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-78-6
Record name 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Reactant of Route 3
Reactant of Route 3
2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Reactant of Route 4
Reactant of Route 4
2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Reactant of Route 5
2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Reactant of Route 6
2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.